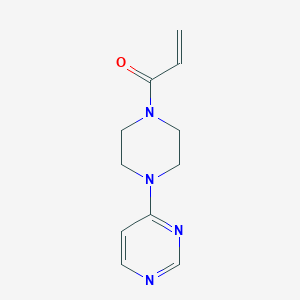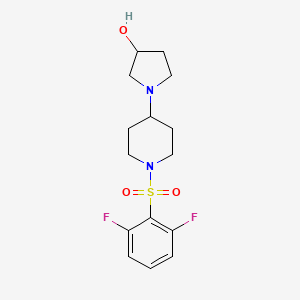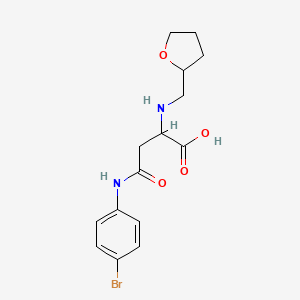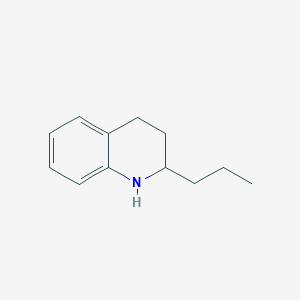
2-Propyl-1,2,3,4-tetrahydroquinoline
カタログ番号 B2365470
CAS番号:
76916-51-3
分子量: 175.275
InChIキー: RTQBHSJQNWVSGE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
説明
2-Propyl-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular weight of 175.27 . It is commonly used in laboratory settings .
Synthesis Analysis
A two-step procedure has been developed for the synthesis of 1,2,3,4-tetrahydroquinolines . The process involves an initial regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines, followed by an intramolecular Buchwald–Hartwig amination .Molecular Structure Analysis
The molecular structure of 1,2,3,4-tetrahydroquinoline has been determined using high-resolution microwave spectroscopy, supported by high-level quantum chemistry calculations .Chemical Reactions Analysis
The chemical reactions involving 1,2,3,4-tetrahydroquinolines have been studied extensively . For instance, a reduction-Michael addition sequence has been reported .Physical And Chemical Properties Analysis
1,2,3,4-Tetrahydroquinoline is a member of the class of quinolines that is the 1,2,3,4-tetrahydro derivative of quinoline . It has a molecular weight of 133.19 g/mol .科学的研究の応用
-
Chemistry of Heterocyclic Compounds
- Application : 1,2,3,4-Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds . In recent years, considerable research interest has been witnessed toward synthesis of its C (1)-substitified derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities .
- Method : The synthesis of C (1)-substituted THIQs traditionally involves the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of THIQ with various nucleophiles have been explored .
- Results : This method has resulted in the development of various biologically important nitrogen heterocycles .
-
Medicinal Chemistry
- Application : 1,2,3,4-Tetrahydroisoquinoline based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
- Method : The development of novel THIQ analogs with potent biological activity has been achieved through various synthetic strategies .
- Results : These compounds have shown significant biological properties, making them of great interest in the scientific community .
-
Industrial Applications
-
Pharmaceutical Research
- Application : Hybrids of ibuprofen with quinoline are interesting to study their potential biological activity .
- Method : The carboxylic functional group is not required for the anti-inflammatory properties of profens but for causing gastric toxicity .
- Results : The study of these hybrids could lead to the development of new drugs with improved properties .
-
Multicomponent Reactions
- Application : 1,2,3,4-Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds . In recent years, considerable research interest has been witnessed toward synthesis of its C (1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities .
- Method : The synthesis of C (1)-substituted THIQs traditionally involves the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of THIQ with various nucleophiles have been explored .
- Results : This method has resulted in the development of various biologically important nitrogen heterocycles .
-
Pharmaceuticals
- Application : The 1,2,3,4-tetrahydroquinoline nucleus is a prevalent core structure in a myriad of synthetic pharmaceuticals . For example, Nicainoprol is an antiarrhythmic drug, oxamniquine is a schistosomicide, and virantmycin is an antiviral antibiotic that also possesses antifungal activity .
- Method : These pharmaceuticals are synthesized using various chemical reactions .
- Results : These drugs have proven effective in their respective applications .
-
Multicomponent Reactions
- Application : 1,2,3,4-Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds . In recent years, considerable research interest has been witnessed toward synthesis of its C (1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities .
- Method : The synthesis of C (1)-substituted THIQs traditionally involves the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of THIQ with various nucleophiles have been explored .
- Results : This method has resulted in the development of various biologically important nitrogen heterocycles .
-
Pharmaceuticals
- Application : The 1,2,3,4-tetrahydroquinoline nucleus is a prevalent core structure in a myriad of synthetic pharmaceuticals . For example, Nicainoprol is an antiarrhythmic drug, oxamniquine is a schistosomicide, and virantmycin is an antiviral antibiotic that also possesses antifungal activity .
- Method : These pharmaceuticals are synthesized using various chemical reactions .
- Results : These drugs have proven effective in their respective applications .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-propyl-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-2-5-11-9-8-10-6-3-4-7-12(10)13-11/h3-4,6-7,11,13H,2,5,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQBHSJQNWVSGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propyl-1,2,3,4-tetrahydroquinoline | |
Citations
For This Compound
32
Citations
An efficient methodology for the synthesis of 2,2,3-trisubstituted tetrahydroquinolines has been developed, which involves the triphenylphosphine–CCl 4 -mediated stereospecific …
Number of citations: 55
www.sciencedirect.com
Reduction of some substituted quinoline-4-carboxylic acids was studied. The reduction of 2-alkylquinoline-4-carboxylic acids with Raney nickel in aqueous alkali was stereoselective, …
Number of citations: 12
link.springer.com
An efficient sequential intramolecular hydroamination/asymmetric hydrogenation reaction under catalysis of a single chiral ruthenium complex or a binary system consisting of achiral …
Number of citations: 25
pubs.acs.org
A new synthetic approach directed towards the synthesis of naturally occurring 2‐alkyl‐tetrahydroquinolines is described. The C–C bonds in the α position relative to the nitrogen atom …
Number of citations: 44
chemistry-europe.onlinelibrary.wiley.com
The recently discovered intramolecular aza-xylylene Diels–Alder reaction, based on a 1,4-dehydrohalogenation reaction, was extended in terms of substrates and leaving groups …
Number of citations: 71
www.sciencedirect.com
The reaction of aniline with 1-hexene catalyzed by PtBr 2 (0.3%) in the presence of n-Bu 4 PBr (65 equiv/Pt) at 150 C affords the expected hydroamination products with a 95% …
Number of citations: 121
pubs.acs.org
Reduction of N-heteroaromatic compounds is a challenging and important reaction. Transfer hydrogenation using organic molecules as hydrogen donors is a safe and operationally …
Number of citations: 4
core.ac.uk
The low first ionisation potential (5.8 eV) of indium coupled with its stability towards air and water, suggest that this metallic element should be a useful reducing agent for organic …
Number of citations: 220
pubs.rsc.org
Conditions were found for the [1,5]-hydride shift nitro-Mannich reaction that led to the synthesis of 2,3-disubstituted tetrahydroquinolines. Two simple cyclic amine substrates gave …
Number of citations: 5
www.sciencedirect.com
We report for the first time the highly efficient and regioselective hydrogenation of quinoline derivatives to 1,2,3,4-tetrahydroquinolines using unsupported nanoporous gold as the …
Number of citations: 112
link.springer.com
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-Methylphenyl)sulfonyl-prop-2-enylamino]benzoic acid](/img/structure/B2365389.png)
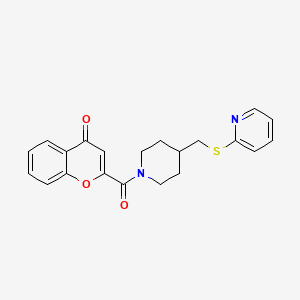
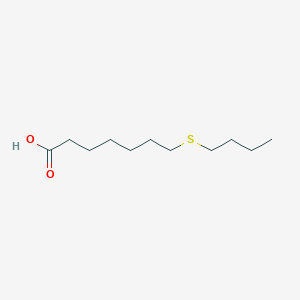
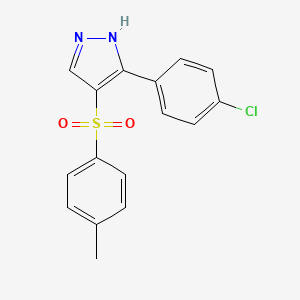
![4-(4-chlorophenyl)-1-[(3,4-dimethoxyphenyl)methyl]-1H-imidazol-5-amine hydrochloride](/img/structure/B2365395.png)
![3-(2-methoxyethyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2365396.png)
![4-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)butanoic acid](/img/structure/B2365399.png)
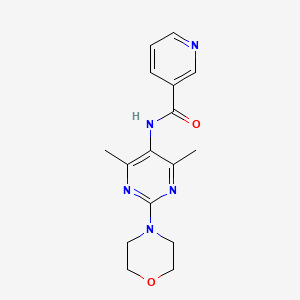
![2-{[6-acetyl-3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl]sulfanyl}-N-(4-chlorobenzyl)acetamide](/img/structure/B2365402.png)
![Benzo[d]thiazol-6-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2365403.png)
![ethyl 4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate](/img/structure/B2365406.png)
